Home > Products > Screening Compounds P72952 > Capecitabine-d11
Capecitabine-d11 -

Capecitabine-d11

Catalog Number: EVT-8202519
CAS Number:
Molecular Formula: C15H22FN3O6
Molecular Weight: 359.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Capecitabine-d11 is a deuterated analog of capecitabine, a chemotherapeutic agent primarily used in the treatment of breast and colorectal cancers. The modification with deuterium (denoted as "d11") enhances its pharmacokinetic properties, potentially improving efficacy and reducing side effects. Capecitabine itself is a prodrug that is converted into the active form, 5-fluorouracil, in the body.

Source

Capecitabine-d11 can be synthesized in laboratories specializing in pharmaceutical chemistry and is often utilized in research settings to explore its therapeutic potential and mechanisms of action.

Classification

Capecitabine-d11 falls under the category of antimetabolite drugs, specifically fluoropyrimidines. It is classified as an oral chemotherapeutic agent and is designed to interfere with DNA synthesis in rapidly dividing cancer cells.

Synthesis Analysis

Methods

The synthesis of capecitabine-d11 involves several chemical reactions that introduce deuterium into the capecitabine molecule. Key methods include:

  • Deuteration: This process typically employs deuterated solvents or reagents during the synthesis of capecitabine to replace hydrogen atoms with deuterium.
  • Protective Group Strategies: Various protective groups may be used to selectively modify certain functional groups while preventing unwanted reactions elsewhere in the molecule.

Technical Details

The synthesis generally follows these steps:

  1. Formation of the base structure: The initial steps involve creating the pyrimidine ring and attaching the necessary side chains.
  2. Deuteration: Specific hydrogen atoms are replaced with deuterium using deuterated reagents.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Molecular Structure Analysis

Structure

Capecitabine-d11 has a similar molecular structure to capecitabine but includes deuterium atoms. The chemical formula can be represented as C15H14N2O6S (with appropriate adjustments for deuterium).

Data

The molecular weight of capecitabine-d11 is slightly higher than that of capecitabine due to the presence of deuterium. Structural analysis can be performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium.

Chemical Reactions Analysis

Reactions

Capecitabine-d11 undergoes similar metabolic reactions as capecitabine, primarily involving:

  • Conversion to 5-fluorouracil: This is the key step where capecitabine-d11 is converted into its active form within tumor tissues.
  • Metabolic pathways: The drug is metabolized by enzymes such as carboxylesterases and cytidine deaminase.

Technical Details

The kinetics of these reactions may differ slightly due to the presence of deuterium, which can influence reaction rates and pathways. Studies often utilize isotopic labeling techniques to track these metabolic processes.

Mechanism of Action

Process

Capecitabine-d11 exerts its anticancer effects through several mechanisms:

  1. Inhibition of Thymidylate Synthase: By converting to 5-fluorouracil, it inhibits thymidylate synthase, an enzyme critical for DNA synthesis.
  2. Incorporation into RNA/DNA: The active form can also be incorporated into RNA or DNA, leading to disruption of normal cellular functions.

Data

Research indicates that the incorporation of deuterium may enhance binding affinity or alter pharmacodynamics compared to non-deuterated forms, potentially leading to improved therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Capecitabine-d11 typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents and has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade when exposed to moisture or extreme pH.
  • Melting Point: The melting point may vary slightly from that of capecitabine due to isotopic effects.

Relevant data from studies indicate that physical properties like solubility and stability are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Capecitabine-d11 serves several purposes in scientific research:

  • Pharmacokinetic Studies: Used to investigate how changes in molecular structure affect drug metabolism and efficacy.
  • Mechanistic Studies: Helps researchers understand the detailed mechanisms by which fluoropyrimidines exert their anticancer effects.
  • Development of New Therapeutics: Insights gained from studying capecitabine-d11 can inform the design of novel drugs with improved properties.
Analytical Methodologies for Deuterated Capecitabine Quantification

Isotope Dilution Mass Spectrometry Integration

Role as an Internal Standard in Liquid Chromatography–Tandem Mass Spectrometry Assays

Capecitabine-d11 serves as an indispensable internal standard for quantifying non-deuterated Capecitabine and its metabolites in biological matrices. This deuterated analog exhibits nearly identical chromatographic behavior and extraction efficiency to its non-labeled counterpart, enabling precise correction for analytical variability during sample preparation and mass spectrometry analysis. In Liquid Chromatography–Tandem Mass Spectrometry assays, Capecitabine-d11 co-elutes with native Capecitabine but is distinguished by its distinct mass-to-charge ratio (m/z), allowing accurate quantification through isotope dilution principles. Researchers employ it to generate calibration curves spanning clinically relevant concentrations (typically 0.1–100 μg/mL in plasma), achieving correlation coefficients (R²) >0.99, which demonstrates superior analytical performance in pharmacokinetic studies [4] [7].

Optimization of Deuterium Labeling for Signal-to-Noise Ratio Enhancement

The strategic incorporation of eleven deuterium atoms ([²H] or D) in Capecitabine-d11’s pentyl chain (molecular formula: C₁₅H₁₁D₁₁FN₃O₆) creates a predictable 11-Da mass shift from native Capecitabine (molecular weight: 359.35 g/mol vs. 370.42 g/mol). This mass difference eliminates isotopic cross-talk in mass spectrometric detection while maintaining nearly identical chemical properties. The deuterium labeling significantly enhances signal-to-noise ratios by resolving analyte signals from matrix interference—critical for detecting trace-level metabolites. Studies confirm that Capecitabine-d11 delivers >95% isotopic purity, minimizing spectral overlap and enabling precise metabolite quantification at nanogram-per-milliliter concentrations in complex biological samples [2] [7].

Table 1: Mass Spectrometric Parameters for Capecitabine-d11 and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Deuterium Labeling Position
Capecitabine-d11370.42179.1Pentyl chain (11 deuterium)
5′-Deoxy-5-fluorocytidine262.1109.9N/A
5-Fluorouracil-¹³C,¹⁵N₂131.042.0Uniform labeling

Multi-Metabolite Assay Development

Simultaneous Quantification of Capecitabine-d11 and Six Metabolites in Plasma Matrices

Advanced Liquid Chromatography–Tandem Mass Spectrometry methodologies enable concurrent measurement of Capecitabine-d11 alongside six metabolites: 5′-deoxy-5-fluorocytidine, 5′-deoxy-5-fluorouridine, 5-fluorouracil, dihydro-5-fluorouracil, α-fluoro-β-ureidopropionic acid, and α-fluoro-β-alanine. Sample preparation employs liquid–liquid extraction with organic solvents (e.g., ethyl acetate or acetonitrile), achieving >85% recovery for all analytes. Two parallel assays are typically implemented due to divergent physicochemical properties:

  • Assay A: Quantifies Capecitabine-d11, 5′-deoxy-5-fluorocytidine, and 5′-deoxy-5-fluorouridine using reversed-phase chromatography (e.g., C18 columns).
  • Assay B: Targets 5-fluorouracil, dihydro-5-fluorouracil, α-fluoro-β-ureidopropionic acid, and α-fluoro-β-alanine with hydrophilic interaction liquid chromatography.This dual-method approach achieves limits of quantification as low as 5 ng/mL for Capecitabine-d11 and 2 ng/mL for 5-fluorouracil, covering pharmacokinetic profiles across 0–24 hours post-administration [4] [6].

Chromatographic Challenges in Separating Fluoropyrimidine Derivatives

The structural similarity of fluoropyrimidine metabolites poses significant separation challenges:

  • Co-elution interference: 5-fluorouracil and dihydro-5-fluorouracil exhibit nearly identical retention times under standard reversed-phase conditions.
  • Ionization suppression: Matrix effects from plasma components reduce ionization efficiency for early-eluting metabolites.Solutions include:
  • Column optimization: Switching from Hypercarb to Acquity BEH C18 columns improves peak resolution and extends column lifetime (>500 injections).
  • Mobile phase adjustment: Acidic modifiers (0.1% formic acid) enhance separation and ionization.
  • Gradient programming: Tailored gradients resolve α-fluoro-β-alanine (polar) and Capecitabine-d11 (non-polar) within 10-minute runs, crucial for high-throughput clinical applications [4] [6].

Table 2: Chromatographic Resolution of Capecitabine-d11 and Key Metabolites

Analyte PairRetention Time Difference (min)Resolution Factor (Rs)Optimal Column Chemistry
Capecitabine-d11 / 5′-dFCR1.8>1.5Acquity BEH C18
5-Fluorouracil / Dihydro-5-fluorouracil0.91.2HILIC BEH Amide
α-Fluoro-β-alanine / Matrix3.2>2.0Ion-pairing C18

Validation Frameworks for Regulatory Compliance

Food and Drug Administration Guideline Adherence in Method Validation

Liquid Chromatography–Tandem Mass Spectrometry assays incorporating Capecitabine-d11 must comply with Food and Drug Administration bioanalytical validation guidelines across these parameters:

  • Accuracy and precision: Inter-day and intra-day variations <15% for all analytes, with back-calculated calibration standard concentrations within ±20% of nominal values.
  • Selectivity: No interference from endogenous plasma components at analyte retention windows.
  • Matrix effects: Consistent Capecitabine-d11 normalization compensates for ion suppression/enhancement variations across donor plasma lots.
  • Stability: Documented stability of Capecitabine-d11 in plasma after 3 freeze-thaw cycles and 24-hour room-temperature storage.Validation reports include comprehensive data on extraction recovery (consistently >85% for Capecitabine-d11), dilution integrity, and incurred sample reanalysis. These protocols ensure reproducibility in therapeutic drug monitoring applications across diverse populations [4] [6].

Table 3: Validation Metrics for Capecitabine-d11-Based Liquid Chromatography–Tandem Mass Spectrometry Assays

Validation ParameterAcceptance CriterionCapecitabine-d11 Performance5-Fluorouracil Performance
Accuracy (%)85–115%92.3–104.7%89.5–108.2%
Precision (RSD%)<15%3.1–8.9%4.2–12.7%
RecoveryConsistent & >50%86.5 ± 5.2%78.3 ± 7.1%
Stability (24h, RT)±15% of nominal-3.8% change+6.2% change

Properties

Product Name

Capecitabine-d11

IUPAC Name

pentyl N-[1-[(2R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

Molecular Formula

C15H22FN3O6

Molecular Weight

359.35 g/mol

InChI

InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10?,11?,13-/m1/s1

InChI Key

GAGWJHPBXLXJQN-JXDRLYBSSA-N

SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O

Isomeric SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2C(C([C@H](O2)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.